![molecular formula C9H13Cl2NO B1458872 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 1394040-63-1](/img/structure/B1458872.png)
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 2-CPME-HCl or 2-CPME, is an organic compound that has become increasingly important in the field of pharmaceutical research and development. 2-CPME-HCl is a highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions.
Mechanism of Action
Target of Action
Similar compounds like ketamine, which is a derivative of phencyclidine , and Clofedanol , are known to act on the NMDA receptor and Histamine H1 receptor respectively . These receptors play crucial roles in neural signaling and immune response.
Mode of Action
Based on the actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity . For instance, Ketamine acts as an antagonist of the NMDA receptor, inhibiting its function , while Clofedanol suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain .
Biochemical Pathways
Similar compounds like ketamine are known to affect pathways related to neural signaling , and Clofedanol is known to affect pathways related to cough reflex .
Pharmacokinetics
Similar compounds like ketamine are known to have high bioavailability when administered intravenously, and are metabolized in the liver and intestines .
Result of Action
Similar compounds like ketamine are known to induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia , and Clofedanol is known to suppress the cough reflex .
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several advantages for laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it an ideal tool for investigating the effects of COX-2 inhibition on various diseases and conditions. In addition, it is relatively inexpensive and easy to synthesize. However, 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride does have some limitations. It is not as potent as other COX-2 inhibitors and its effects may vary depending on the dose and method of administration.
Future Directions
The potential applications of 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride are numerous. In the future, it may be used to investigate the effects of COX-2 inhibition on a variety of diseases and conditions, including inflammation, pain, cancer, cardiovascular disease, diabetes, and neurological disorders. In addition, it may be used in combination with other drugs to enhance the efficacy of treatment. Finally, it may be used to develop new drugs that target specific pathways in the body.
Scientific Research Applications
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions. It has been used to study the effects of COX-2 inhibition on inflammation, pain, and cancer. In addition, 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been used in studies of the effects of COX-2 inhibition on the cardiovascular system, diabetes, and neurological disorders.
properties
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWEWKMSPLSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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